1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone
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Overview
Description
1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions: This method is favored due to its high efficiency, selectivity, and mild reaction conditions . The reaction is usually catalyzed by copper(I) salts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods: In an industrial setting, the production of 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone can be compared with other similar compounds, such as:
- 1-(4-Phenyl-1H-1,2,3-triazol-5-yl)-ethanone
- 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)-ethanone
- 1-(5-Phenyl-1H-1,2,3-triazol-4-yl)-methanol
Uniqueness: The unique structure of this compound, with its specific substitution pattern on the triazole ring, imparts distinct chemical and biological properties that differentiate it from other triazole derivatives .
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-(5-phenyl-2H-triazol-4-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c1-7(14)9-10(12-13-11-9)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,13) |
InChI Key |
KAHCNLFWFKTJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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